molecular formula C26H20F2N2O4S B2538663 4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide CAS No. 451509-80-1

4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide

Cat. No. B2538663
CAS RN: 451509-80-1
M. Wt: 494.51
InChI Key: OSMKTBBSYDJBPO-UHFFFAOYSA-N
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Description

The compound "4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide" belongs to a class of sulfonamide-based molecules that have been studied for their potential antitumor properties. Sulfonamides are known to inhibit carbonic anhydrase (CA) isoenzymes, which play a role in various physiological processes, including tumor growth and metastasis. The inhibition of these enzymes can lead to antitumor effects, making sulfonamides a focus of research for new cancer therapies .

Synthesis Analysis

The synthesis of

Scientific Research Applications

Inhibition of Carbonic Anhydrases

Sulfonamides, including compounds structurally related to 4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These enzymes are involved in various physiological processes, including respiration and pH regulation. The inhibition of specific carbonic anhydrases has therapeutic potential in treating conditions like glaucoma, epilepsy, and certain types of cancer. For instance, aromatic sulfonamide inhibitors have shown nanomolar half-maximal inhibitory concentration (IC50) values against multiple carbonic anhydrase isoenzymes, demonstrating their potential as therapeutic agents (Supuran, Maresca, Gregáň, & Remko, 2013).

Development of Proton Exchange Membranes

Sulfonated polymers, similar to the derivatives of sulfonamide compounds, have been explored for their applications in proton exchange membranes (PEMs). These membranes are crucial components of fuel cells, where they act as a medium for proton transport while preventing electron crossover. For example, new multiblock copolymers combining sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) have been synthesized, showing promising results in water absorption and proton conductivity, which are essential properties for efficient PEMs (Ghassemi, Ndip, & McGrath, 2004).

High-Performance Polymer Synthesis

The synthesis and characterization of high-performance polymers using fluorinated monomers have been a significant area of research. These polymers exhibit exceptional thermal properties and solubility, making them suitable for engineering plastics and membrane materials. Fluorinated phthalazinone monomers, for example, have been polycondensed with various reactants to create polymers with excellent thermal stability and potential applications in optical waveguides (Xiao, Wang, Jin, Jian, & Peng, 2003).

Fluorescent Probes and Sensors

Sulfonamide derivatives have also been employed in the development of fluorescent probes and sensors for the detection of specific ions or molecules. These compounds can undergo changes in their fluorescence properties upon binding to certain analytes, making them useful tools in biochemical and medical research. For instance, benzimidazole and benzothiazole conjugated Schiff base compounds have been synthesized and demonstrated as effective fluorescent sensors for metal ions such as Al3+ and Zn2+ (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

properties

IUPAC Name

4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]-N-(4-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F2N2O4S/c27-20-9-6-18(7-10-20)17-29-35(32,33)25-16-19(8-15-24(25)28)26(31)30-21-11-13-23(14-12-21)34-22-4-2-1-3-5-22/h1-16,29H,17H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMKTBBSYDJBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)S(=O)(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide

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